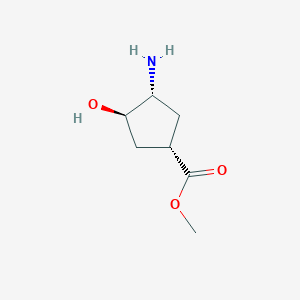
6-Methyl-5,8-dihydroquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,8-dihydroquinoline-5,8-dione is a heterocyclic compound with a quinoline backbone. This compound is notable for its unique structure, which includes a quinoline ring system with two ketone groups at positions 5 and 8, and a methyl group at position 6. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,8-dihydroquinoline-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the methyl and ketone functionalities required for this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the Skraup synthesis or other cyclization methods. These processes are optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5,8-dihydroquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The methyl group and the quinoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-5,8-dihydroquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5,8-dihydroquinoline-5,8-dione involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in cellular respiration, leading to reduced ATP production and cell death .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydroquinoline-5,8-dione: Lacks the methyl group at position 6 but shares similar redox properties.
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione: Contains a methoxy group at position 7, which alters its chemical reactivity and biological activity.
Uniqueness
6-Methyl-5,8-dihydroquinoline-5,8-dione is unique due to the presence of both the methyl group and the ketone functionalities, which confer distinct chemical and biological properties
Propiedades
Número CAS |
18633-03-9 |
|---|---|
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3 |
Clave InChI |
XXQAHBXLRFWCTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



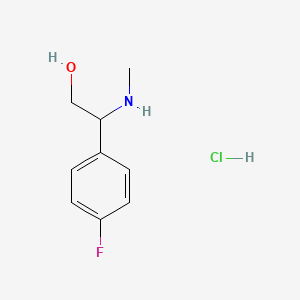

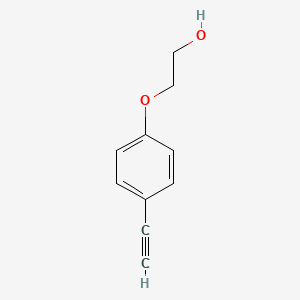
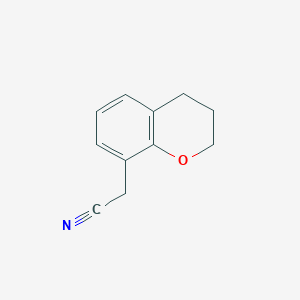
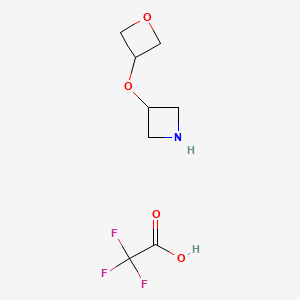
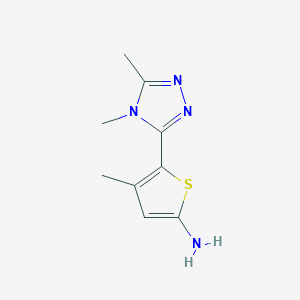
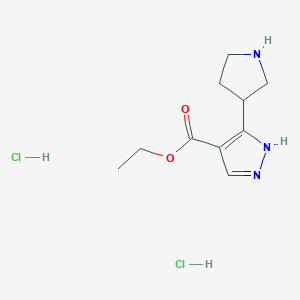
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
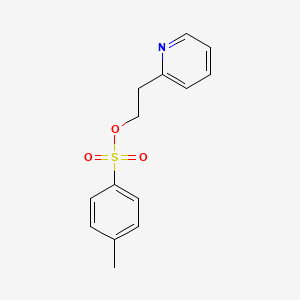
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
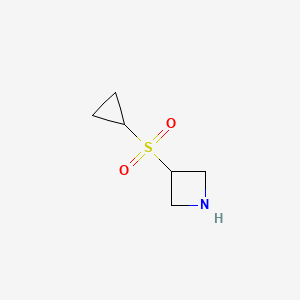
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
